An In-depth Technical Guide to Amino-PEG12-CH2COOH: A Heterobifunctional Linker for Advanced Drug Development
An In-depth Technical Guide to Amino-PEG12-CH2COOH: A Heterobifunctional Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG12-CH2COOH is a high-purity, monodisperse polyethylene glycol (PEG) derivative that serves as a versatile heterobifunctional linker in the fields of bioconjugation and drug development. Its structure features a primary amine (-NH2) at one terminus and a carboxylic acid (-COOH) at the other, separated by a 12-unit ethylene glycol chain. This unique architecture allows for the sequential and controlled conjugation of two different molecules, making it an invaluable tool in the construction of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates, reducing aggregation and immunogenicity.
Core Properties and Data Presentation
Amino-PEG12-CH2COOH is a white solid at room temperature and exhibits solubility in water and various organic solvents.[1][2] The physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| Chemical Formula | C26H53NO14 | [3] |
| Molecular Weight | 603.70 g/mol | [3] |
| Purity | ≥95% | [3] |
| Appearance | White Solid | [3] |
| Solubility | Water, Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | |
| Storage Conditions | Store at -20°C, keep in dry and avoid sunlight. |
Experimental Protocols
The utility of Amino-PEG12-CH2COOH lies in the orthogonal reactivity of its terminal functional groups. The primary amine can react with activated esters (such as N-hydroxysuccinimide esters) to form stable amide bonds, while the carboxylic acid can be coupled with primary amines using activating agents.
Protocol 1: Amide Bond Formation via the Amine Terminus (Reaction with NHS Esters)
This protocol describes the conjugation of a molecule containing an N-hydroxysuccinimide (NHS) ester to the primary amine of Amino-PEG12-CH2COOH.
Materials:
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Amino-PEG12-CH2COOH
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NHS ester-functionalized molecule of interest
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Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
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Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
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Reaction vessel
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Stirring apparatus
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High-performance liquid chromatography (HPLC) or Thin-layer chromatography (TLC) for reaction monitoring
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Purification system (e.g., column chromatography)
Procedure:
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Dissolve the NHS ester-functionalized molecule in anhydrous DMF or DMSO.
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Add a 1.0 to 1.2 molar equivalent of Amino-PEG12-CH2COOH to the solution.
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Add 2-3 molar equivalents of TEA or DIPEA to the reaction mixture to act as a base.
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Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by HPLC or TLC.
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Upon completion, the solvent can be removed under reduced pressure.
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The crude product is then purified by column chromatography to isolate the desired conjugate.
Protocol 2: Amide Bond Formation via the Carboxylic Acid Terminus (EDC/NHS Coupling)
This protocol details the conjugation of a molecule containing a primary amine to the carboxylic acid of Amino-PEG12-CH2COOH using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as activating agents.
Materials:
-
Amino-PEG12-CH2COOH
-
Amine-containing molecule of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
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Anhydrous Dimethylformamide (DMF) or a suitable buffer (e.g., MES buffer, pH 4.5-6.0)
-
Reaction vessel
-
Stirring apparatus
-
High-performance liquid chromatography (HPLC) or Thin-layer chromatography (TLC) for reaction monitoring
-
Purification system (e.g., column chromatography or preparative HPLC)
Procedure:
-
Dissolve Amino-PEG12-CH2COOH in anhydrous DMF or the chosen buffer.
-
Add 1.1 to 1.5 molar equivalents of EDC and 1.1 to 1.5 molar equivalents of NHS to the solution.
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Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid group.
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Add a 1.0 molar equivalent of the amine-containing molecule to the reaction mixture.
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Continue to stir the reaction at room temperature for 4-24 hours, monitoring its progress by HPLC or TLC.
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Once the reaction is complete, the product can be purified using an appropriate method such as preparative HPLC or column chromatography to remove unreacted starting materials and coupling reagents.
Visualization of a Key Application: PROTAC-Mediated Protein Degradation
Amino-PEG12-CH2COOH is frequently employed as a linker in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The following diagram illustrates the experimental workflow of using a PROTAC to induce the degradation of a target protein, such as the Epidermal Growth Factor Receptor (EGFR).
Caption: Workflow of PROTAC synthesis and action.
The following diagram illustrates the signaling pathway of PROTAC-mediated degradation of the Epidermal Growth Factor Receptor (EGFR).
Caption: PROTAC-mediated EGFR degradation pathway.
Conclusion
Amino-PEG12-CH2COOH is a critical building block for the development of sophisticated bioconjugates. Its well-defined structure, heterobifunctional nature, and the advantageous properties imparted by the PEG spacer make it an essential tool for researchers in medicinal chemistry and drug discovery. The provided protocols and diagrams offer a foundational understanding for the effective utilization of this versatile linker in the creation of next-generation therapeutics.
